molecular formula C12H17N3 B181998 1H-Benzimidazole-2-pentanamine CAS No. 39650-63-0

1H-Benzimidazole-2-pentanamine

Cat. No. B181998
CAS RN: 39650-63-0
M. Wt: 203.28 g/mol
InChI Key: XTJRXHPNZGDOGE-UHFFFAOYSA-N
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Description

“1H-Benzimidazole-2-pentanamine” is a heterocyclic organic compound . It belongs to the group of benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring . Benzimidazoles are known for their wide range of bioactivities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .


Synthesis Analysis

Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . This process can yield a variety of benzimidazole derivatives with high efficiency .


Molecular Structure Analysis

The structure of benzimidazoles has been extensively studied . The benzimidazole core of these molecules is planar, and they can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to react with various free radicals . They can undergo several possible reaction pathways, including hydrogen atom transfer (HAT) in nonpolar medium, single electron transfer followed by proton transfer (SPLET) in polar medium, and radical adduct formation (RAF) in both media .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary depending on their specific structure . For example, benzimidazole itself is a white solid that appears in the form of tabular crystals .

Scientific Research Applications

Application in Chromatography

  • Summary of the Application: 1H-Benzimidazole-2-pentanamine can be analyzed using a reverse phase (RP) High Performance Liquid Chromatography (HPLC) method . This technique is commonly used in analytical chemistry to separate, identify, and quantify each component in a mixture.
  • Methods of Application or Experimental Procedures: The mobile phase of the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid . Smaller 3 µm particles columns are available for fast Ultra Performance Liquid Chromatography (UPLC) applications .
  • Results or Outcomes: The outcome of this application is the successful separation and analysis of 1H-Benzimidazole-2-pentanamine using the HPLC method .

Application in Antiparasitic and Antioxidant Activity

  • Summary of the Application: 1H-Benzimidazole-2-pentanamine is used in the synthesis of new benzimidazolyl-2-hydrazones with combined antiparasitic and antioxidant activity . These compounds are developed with the aim of combating parasitic infections, particularly those caused by the species Trichinella spiralis (T. spiralis), which are widespread around the world and lead to morbidity and mortality in the population .
  • Methods of Application or Experimental Procedures: A series of new benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, were synthesized . The anthelmintic activity on encapsulated T. spiralis was studied in vitro . The antioxidant activity of the target compounds was elucidated in vitro against stable free radicals DPPH and ABTS as well as iron induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .
  • Results or Outcomes: All hydrazones were found to be more active than the clinically used anthelmintic drugs albendazole and ivermectin . Two of the hydrazones, 5b and 5d, killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37 °C in both concentrations (50 and 100 μg ml −1) . The two 2,3- and 3,4-dihydroxy hydrazones 5b and 5d were the most effective radical scavengers in all studied systems .

Application in Tubulin Polymerization

  • Summary of the Application: 1H-Benzimidazole-2-pentanamine and its derivatives have been studied for their ability to modulate the polymerization of tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are a component of the cytoskeleton. These microtubules play crucial roles in a variety of cellular processes, including cell division, cell motility, and intracellular transport .
  • Methods of Application or Experimental Procedures: The ability of the compounds to modulate the polymerization of tubulin was evaluated in vitro on purified porcine tubulin by spectrophotometric monitoring at 340 nm .

Safety And Hazards

Benzimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

5-(1H-benzimidazol-2-yl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJRXHPNZGDOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068194
Record name 1H-Benzimidazole-2-pentanamine
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-2-pentanamine

CAS RN

39650-63-0
Record name 2-(5-Aminopentyl)benzimidazole
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Record name 1H-Benzimidazole-2-pentanamine
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Record name 1H-Benzimidazole-2-pentanamine
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Record name 1H-Benzimidazole-2-pentanamine
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Record name 1H-benzimidazole-pentane-2-amine
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Synthesis routes and methods I

Procedure details

A mixture of caprolactam (56.5 g; 0.5 mole) and o-phenylene diamine (54 g; 0.5 mole) was heated with p-toluene sulfonic acid (4.3 g; 0.025 mole) at 200°-225° for 7 hrs. under nitrogen. A quantitative yield of 2-(5-aminopentyl) benzimidazole was obtained.
Quantity
56.5 g
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reactant
Reaction Step One
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54 g
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reactant
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4.3 g
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reactant
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Synthesis routes and methods II

Procedure details

339.5 g (3 mols) of caprolactam, 430 g (4 mols) of o-phenylene diamine and 30 g of 50 % by weight sulphuric acid are reacted in the same way as described in Example 3, giving 510 g (83.7 % of the theoretical) of 2-(5'-aminopentyl)-benzimidazole with a boiling point at 0.1 Torr of 210° to 220°C, and a melting point of 101°C.
Quantity
339.5 g
Type
reactant
Reaction Step One
Quantity
430 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

170 g (1.5 mols) of caprolactam and 215 g (2 mols) of o-phenylene diamine are melted in a nitrogen atmosphere. 10 g of 85 % by weight phosphoric acid (the remaining 15 % by weight being water) are run into the melt with stirring, at 100°C and the heating is continued, 28 g of water distilling off over a period of 2 hours at an internal temperature of 170 to 250°C. The reaction mixture is then subjected to fractional distillation, initially in a water jet vacuum and subsequently in an oil pump vacuum. After the first distillate of excess o-phenylene diamine, 247 g (81 % of the theoretical) of 2-(5'-aminopentyl)-benzimidazole are obtained in the form of a yellowish-brown solidifying in crystalline form with a boiling point of 210° to 215°C at 0.05 Torr, and a melting point of 101°C.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
215 g
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
28 g
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CO Nwonuma, EA Balogun… - Journal of Evidence …, 2023 - journals.sagepub.com
… Apigenin and luteolin were accommodated in the binding cavity of the 1H-Benzimidazole-2-pentanamine reference inhibitor of PfSS. The 4-hydroxyl of the 4-hydroxyphenyl ring, 7-…
Number of citations: 3 journals.sagepub.com

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